molecular formula C17H18BrNO B291037 4-bromo-N-(2-sec-butylphenyl)benzamide

4-bromo-N-(2-sec-butylphenyl)benzamide

Cat. No.: B291037
M. Wt: 332.2 g/mol
InChI Key: OSNVIVQEEUAUDM-UHFFFAOYSA-N
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Description

4-Bromo-N-(2-sec-butylphenyl)benzamide is a benzamide derivative characterized by a 4-bromobenzoyl core and a 2-sec-butylphenyl substituent. Benzamide derivatives are widely studied for their pharmaceutical relevance, particularly as kinase inhibitors (e.g., FGFR1 inhibitors in non-small cell lung cancer) , antimicrobial agents , and intermediates in organic synthesis . The 2-sec-butyl group introduces steric bulk and lipophilicity, which may influence solubility, crystallinity, and bioactivity compared to other substituents.

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

4-bromo-N-(2-butan-2-ylphenyl)benzamide

InChI

InChI=1S/C17H18BrNO/c1-3-12(2)15-6-4-5-7-16(15)19-17(20)13-8-10-14(18)11-9-13/h4-12H,3H2,1-2H3,(H,19,20)

InChI Key

OSNVIVQEEUAUDM-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br

Canonical SMILES

CCC(C)C1=CC=CC=C1NC(=O)C2=CC=C(C=C2)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Synthesis : Most analogs are synthesized via nucleophilic acyl substitution between 4-bromobenzoyl chloride and substituted anilines. The reaction typically proceeds in acetonitrile under reflux .
  • Steric Effects : The sec-butyl group in the target compound may reduce crystallinity compared to planar groups (e.g., methoxy or nitro), as seen in tert-butyl analogs .
  • Polarity : Nitro and methoxy substituents enhance polarity, improving solubility in polar solvents, whereas alkyl groups (e.g., sec-butyl) favor lipid solubility .

Physicochemical Properties

Table 2: Physical Properties of Selected Analogs
Compound Yield (%) Melting Point (°C) Solubility Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (A7) 39.1 186.6–189.0 Moderate in DMSO
4-Bromo-N-(2-nitrophenyl)benzamide Not reported Not reported Low in water; soluble in acetonitrile
4-Bromo-N-(tert-butyl)benzamide Not reported Not reported Poor in water; soluble in THF
4-Bromo-N-(3-cyano-tetrahydrobenzothiophen-2-yl)benzamide 65 Not reported Soluble in DMF, DMSO

Key Observations :

  • Melting Points : Methoxy-substituted derivatives (e.g., A7) exhibit higher melting points (~186–189°C) due to hydrogen bonding and planar packing , whereas alkyl-substituted analogs (e.g., tert-butyl) likely have lower melting points due to steric disruption.

Spectroscopic Characteristics

  • NMR : Methoxy groups in 4-bromo-N-(3,5-dimethoxyphenyl)benzamide produce distinct signals at δ 3.738 ppm (OCH3) in $^1$H NMR and δ 55.5–55.9 ppm in $^{13}$C NMR . Nitro groups in 4-bromo-N-(2-nitrophenyl)benzamide show aromatic proton shifts at δ 7.6–8.9 ppm .
  • FT-IR : Benzamide derivatives exhibit characteristic peaks for C=O (~1650 cm$^{-1}$), N-H (~3300 cm$^{-1}$), and C-Br (~600 cm$^{-1}$) .
Table 3: Bioactivity of Analogs
Compound Activity Mechanism/Application Reference
4-Bromo-N-(3,5-dimethoxyphenyl)benzamide (C9) FGFR1 inhibition (IC$_{50}$ < 1 µM) Binds FGFR1 via hydrogen bonds (Glu571, Asn659)
Metallophthalocyanines with 4-bromo-2-methoxyaniline Antimicrobial (Gram-positive bacteria) Disrupts bacterial membranes; DPPH radical scavenging
4-Bromo-N-(dimethylcarbamothioyl)benzamide Metal chelation (Ni, Cu complexes) Catalytic and polymer applications

Key Observations :

  • Anticancer Activity : Methoxy-substituted derivatives (e.g., C9) show potent FGFR1 inhibition, attributed to hydrogen bonding with kinase residues . The sec-butyl group’s bulk may hinder binding in similar targets.
  • Antimicrobial Activity : Lipophilic substituents (e.g., methoxy, alkyl) enhance membrane penetration, improving efficacy against Gram-positive bacteria .

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